4-(Ethanesulfonyl)-2-methylbenzoic acid
Overview
Description
“4-(Ethanesulfonyl)-2-methylbenzoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s properties and uses can vary greatly depending on its structure and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “4-(Ethanesulfonyl)-2-methylbenzoic acid” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “4-(Ethanesulfonyl)-2-methylbenzoic acid” is not available in the search results .Scientific Research Applications
Agrochemicals
It can be used in the synthesis of various agrochemicals . The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized.
Pharmaceuticals
This compound can also be used in the pharmaceutical industry . It could be a precursor for the synthesis of certain drugs. The methods of application would depend on the specific drug being synthesized.
Dyestuff Fields
It’s used in the dyestuff industry . It could be a component in the synthesis of certain dyes. The methods of application would depend on the specific dye being synthesized.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethylsulfonyl-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-15(13,14)8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQPUCWDOCMNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethanesulfonyl)-2-methylbenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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